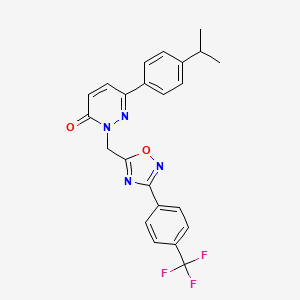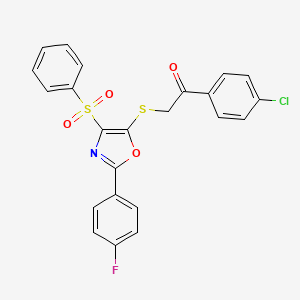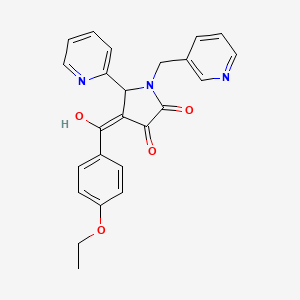
4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to various research areas, including the study of nootropic agents, isoxazole scaffolds, and hydrogen-bonded molecular structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and synthesis methods.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are derived from a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the necessary functional groups and pyrrolidinone core.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the structure of molecules, as seen in the studies of various pyrrolidine and pyrazole derivatives . These studies reveal details about bond lengths, angles, and conformations, which are essential for predicting the behavior of similar compounds. The target compound likely exhibits a complex conformation influenced by its multiple aromatic rings and heteroatoms.
Chemical Reactions Analysis
The reactivity of a compound is dictated by its functional groups and molecular structure. For instance, the presence of hydrogen bonds can significantly affect the stability and reactivity of a molecule . The target compound, with its multiple potential hydrogen-bonding sites, could participate in various chemical reactions, including hydrogen bond formation with other molecules, which could lead to the formation of dimers or higher-order structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. For example, the presence of an ethoxy group can affect the solubility and melting point of a compound . The pyrrolidine ring in related compounds has been observed to adopt an envelope conformation, which could also be relevant to the target compound's properties . Additionally, the intermolecular interactions observed in related structures suggest that the target compound may form similar hydrogen-bonded networks, affecting its crystallinity and stability .
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
Research into compounds related to 4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has shown interest in their tautomeric behaviors and structural properties. For instance, studies on the reaction of hydrazides of aromatic and pyridine carboxylic acids with ethoxy-containing compounds have led to the formation of derivatives with structures capable of exhibiting ring-chain tautomerism, showcasing the potential for such compounds in understanding chemical equilibrium and tautomerism in heterocyclic chemistry (Pakalnis et al., 2014).
Molecular Interactions and Complexation
Research into molecular interactions and the formation of complexes also forms a significant part of the scientific applications of such compounds. For example, Co(II) complexes involving similar structural motifs have been synthesized, and their structures elucidated through various spectroscopic techniques. These studies contribute to the broader field of coordination chemistry and have potential implications in materials science and catalysis (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Receptor Binding Studies
Additionally, the synthesis of related pyridine-based compounds and their evaluation in receptor binding assays underscores the relevance of such molecules in medicinal chemistry. These studies are crucial for the development of new pharmaceutical agents by understanding the interaction between synthetic compounds and biological receptors (Guca, 2014).
Conformational Analysis
The conformational analysis of nootropic agents sharing similar structural features to 4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has been carried out through X-ray crystallography and NMR spectroscopy. Such studies provide insights into the three-dimensional structures of these compounds, which is critical for understanding their chemical and biological properties (Amato et al., 1990).
Liquid Crystal Research
Research into the phase properties of mixtures containing hydrogen bond donors and acceptors, similar in structural complexity to the compound , has revealed the existence of conventional nematic and twist-bend nematic phases. This area of research is vital for the development of new materials for liquid crystal displays and other optical applications (Walker et al., 2020).
Propiedades
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-31-18-10-8-17(9-11-18)22(28)20-21(19-7-3-4-13-26-19)27(24(30)23(20)29)15-16-6-5-12-25-14-16/h3-14,21,28H,2,15H2,1H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGFKUNPRVSLT-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)
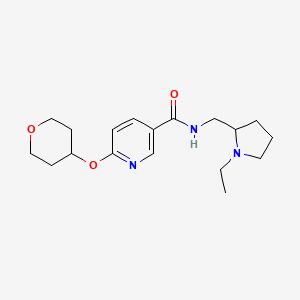
![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
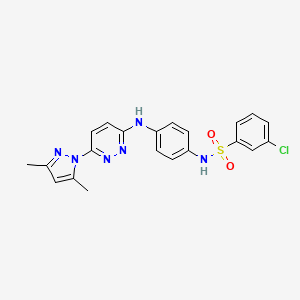
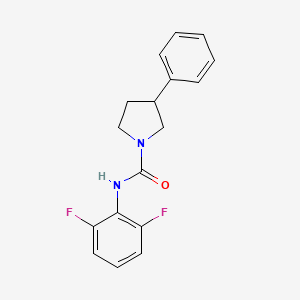
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)
